molecular formula C9H12Cl3NO B2978247 2-Amino-2-(3,5-dichlorophenyl)propan-1-ol hydrochloride CAS No. 1909325-53-6

2-Amino-2-(3,5-dichlorophenyl)propan-1-ol hydrochloride

Cat. No.: B2978247
CAS No.: 1909325-53-6
M. Wt: 256.55
InChI Key: GJIBHWQBMMGPDW-UHFFFAOYSA-N
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Description

“2-Amino-2-(3,5-dichlorophenyl)propan-1-ol hydrochloride” is a chemical compound with the CAS Number: 1909325-53-6 . It has a molecular weight of 256.56 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C9H11Cl2NO.ClH/c1-9(12,5-13)6-2-7(10)4-8(11)3-6;/h2-4,13H,5,12H2,1H3;1H . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

The compound is a powder that is stored at room temperature .

Scientific Research Applications

Structural Analyses and Conformational Studies

Research on derivatives of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol, closely related to 2-Amino-2-(3,5-dichlorophenyl)propan-1-ol hydrochloride, highlights their structural complexity and potential for diverse applications. Crystal structures of these derivatives have been characterized through X-ray diffraction analysis, revealing insights into their conformations and interactions. Such studies are crucial for understanding the chemical and physical properties of these compounds, which can lead to applications in materials science, molecular design, and drug development (Nitek et al., 2020).

Spectroscopic Characterization for Identification

The comprehensive chemical characterization of cathinone derivatives, including spectroscopic and crystallographic studies, has implications for the identification and analysis of substances related to this compound. Such methodologies are essential in forensic toxicology, environmental analysis, and regulatory compliance, ensuring the accurate detection and identification of chemicals in various matrices (Kuś et al., 2016).

Cardioselectivity in Beta-Adrenoceptor Blocking Agents

Investigations into the cardioselectivity of beta-adrenoceptor blocking agents, including derivatives of 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, provide insights into the therapeutic potential of related compounds. Understanding the affinity of these compounds to beta-1 and beta-2 adrenoceptors can guide the development of targeted cardiovascular therapies, with implications for treating conditions like hypertension and heart failure (Rzeszotarski et al., 1979).

Asymmetric Reduction in Organic Synthesis

The asymmetric reduction of acetophenone O-methyloxime using a reagent prepared from borane and polymer-supported amino alcohol demonstrates the utility of related compounds in synthetic organic chemistry. Such reactions are critical for producing optically active pharmaceuticals and intermediates, showcasing the role of these compounds in enabling stereoselective synthesis (Itsuno et al., 1987).

Antimicrobial Activity of Derivatives

The synthesis of formazans from Mannich base derivatives demonstrates the antimicrobial potential of compounds structurally related to this compound. Such studies are foundational for the development of new antimicrobial agents, addressing the global challenge of antibiotic resistance (Sah et al., 2014).

Safety and Hazards

The compound has been assigned the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-amino-2-(3,5-dichlorophenyl)propan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2NO.ClH/c1-9(12,5-13)6-2-7(10)4-8(11)3-6;/h2-4,13H,5,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIBHWQBMMGPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C1=CC(=CC(=C1)Cl)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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